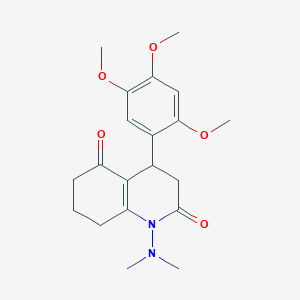![molecular formula C23H18N2O4S B11066649 2-({[1-(2-carboxybenzyl)-1H-benzimidazol-2-yl]thio}methyl)benzoic acid](/img/structure/B11066649.png)
2-({[1-(2-carboxybenzyl)-1H-benzimidazol-2-yl]thio}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(2-CARBOXYBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}METHYL)BENZOIC ACID is a complex organic compound that features a benzimidazole core, which is known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-CARBOXYBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}METHYL)BENZOIC ACID typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2-CARBOXYBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols.
Scientific Research Applications
2-({2-[(2-CARBOXYBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}METHYL)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-({2-[(2-CARBOXYBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}METHYL)BENZOIC ACID involves its interaction with various molecular targets. The benzimidazole core is known to bind to enzymes and receptors, inhibiting their activity. This compound may interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Thiazole: Another heterocyclic compound with diverse biological activities.
Indole: Known for its wide range of pharmacological properties.
Uniqueness
2-({2-[(2-CARBOXYBENZYL)SULFANYL]-1H-1,3-BENZIMIDAZOL-1-YL}METHYL)BENZOIC ACID is unique due to its combination of a benzimidazole core with a carboxybenzylsulfanyl group, which may enhance its biological activity and specificity compared to simpler benzimidazole derivatives .
Properties
Molecular Formula |
C23H18N2O4S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[[2-[(2-carboxyphenyl)methylsulfanyl]benzimidazol-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C23H18N2O4S/c26-21(27)17-9-3-1-7-15(17)13-25-20-12-6-5-11-19(20)24-23(25)30-14-16-8-2-4-10-18(16)22(28)29/h1-12H,13-14H2,(H,26,27)(H,28,29) |
InChI Key |
VEHAWJOIDCNYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC4=CC=CC=C4C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B11066568.png)
![2,4-dichloro-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B11066573.png)
![ethyl (4-{[(3,4-dimethoxyphenyl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11066584.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B11066590.png)
![2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11066592.png)
![[1,3,5]Triazine, 2-amino-4-(1-methyl-1H-tetrazol-5-ylsulfanylmethyl)-6-(piperidin-1-yl)-](/img/structure/B11066594.png)

![ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-cyclohexyl-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B11066603.png)
![6-{[cyclohexyl(ethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11066604.png)

![1-(4-Ethoxyphenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11066617.png)


![N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B11066647.png)
